

Application Notes and Protocols for the Detection of N6-Methyl-xylo-adenosine

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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

Cat. No.: B15623950

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Introduction

N6-Methyl-xylo-adenosine is an adenosine analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As a structural analog of the well-studied N6-methyladenosine (m6A), a prevalent and functionally significant RNA modification, the development of robust analytical methods for **N6-Methyl-xylo-adenosine** is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development.[3][4][5][6]

Direct experimental data on the detection of **N6-Methyl-xylo-adenosine** is limited in publicly available literature.[2] Therefore, these application notes provide a comprehensive framework for the detection and quantification of **N6-Methyl-xylo-adenosine** based on established and validated methods for the closely related molecule, N6-methyladenosine (m6A). The protocols provided herein are intended to serve as a strong foundational resource for researchers initiating studies on **N6-Methyl-xylo-adenosine** and will require validation for specific matrices and applications.

The primary recommended methods for the sensitive and specific detection of **N6-Methyl-xylo-adenosine** are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and competitive enzyme-linked immunosorbent assay (ELISA).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods developed for the analogous molecule, N6-methyladenosine (m6A). These values can be considered as target performance metrics for the adapted **N6-Methyl-xylo-adenosine** detection methods.

Table 1: Performance of Immunoassay-Based Detection of m6A

Parameter	Value	Method	Reference
Linear Range	0.2 - 500 nM	Electrochemical Immunosensor	[7]
Limit of Detection (LOD)	0.078 nM	Electrochemical Immunosensor	[7]

Table 2: Performance of LC-MS/MS-Based Detection of m6A

Parameter	Value	Method	Reference
Calibration Curve Range	0.5 - 50 µg/L	LC-MS	[8]
Lower Limit of Quantification (LLOQ)	Not Specified	HILIC-MS/MS	[9]

Experimental Protocols

Protocol 1: Quantification of N6-Methyl-xylo-adenosine in Biological Samples (e.g., Plasma, Cell Lysates) by LC-MS/MS

This protocol is adapted from established methods for m6A quantification.[3][5][8][9] It involves the enzymatic digestion of RNA to release individual nucleosides, followed by separation and detection using LC-MS/MS.

Materials:

- **N6-Methyl-xylo-adenosine** analytical standard
- Internal Standard (e.g., 15N5-**N6-Methyl-xylo-adenosine**, if available, or a structural analog)
- RNA extraction kit (e.g., TRIzol, PureLink RNA Mini Kit)
- Nuclease P1
- Bacterial Alkaline Phosphatase
- Acetonitrile (LC-MS grade)
- Ammonium acetate
- Acetic acid
- Water (LC-MS grade)
- 0.22 µm syringe filters

Procedure:

- RNA Extraction:
 - Extract total RNA from the biological sample using a commercial RNA extraction kit according to the manufacturer's instructions.
 - Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Enzymatic Digestion of RNA to Nucleosides:
 - In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in the recommended buffer.
 - Incubate at 37°C for 2 hours.

- Add Bacterial Alkaline Phosphatase and the corresponding buffer.
- Incubate at 37°C for an additional 2 hours.
- Spike in the internal standard.
- Centrifuge the sample to pellet any precipitates.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions (adapted from HILIC method[9]):
 - Column: A suitable Hydrophilic Interaction Liquid Chromatography (HILIC) column.
 - Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.
 - Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.
 - Gradient:
 - 0-3 min: 95% to 94% B
 - 3-3.5 min: 94% to 60% B
 - 3.5-5.5 min: Hold at 60% B
 - 5.5-6 min: 60% to 94% B
 - 6-12.5 min: Hold at 94% B
 - Flow Rate: As recommended for the column.
 - Injection Volume: 5 µL.
 - Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: These need to be determined by infusing the **N6-Methyl-xylo-adenosine** standard. Based on its molecular weight of 281.27 g/mol, the precursor ion ($[M+H]^+$) will be m/z 282.3. The product ions will be characteristic fragments (e.g., the methylated adenine base). A hypothetical transition would be 282.3 \rightarrow 150.1 (corresponding to the protonated N6-methyladenine fragment).
- Quantification:
 - Generate a calibration curve using the analytical standard of **N6-Methyl-xylo-adenosine**.
 - Quantify the amount of **N6-Methyl-xylo-adenosine** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Development of a Competitive ELISA for N6-Methyl-xylo-adenosine

This protocol outlines the steps to develop a competitive ELISA. A key prerequisite is the availability of a specific monoclonal or polyclonal antibody that recognizes **N6-Methyl-xylo-adenosine**.

Materials:

- Anti-**N6-Methyl-xylo-adenosine** antibody (to be developed and validated).
- **N6-Methyl-xylo-adenosine**-HRP conjugate (or other enzyme conjugate).
- 96-well microtiter plates.
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Blocking buffer (e.g., PBS with 1% BSA).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- TMB substrate.

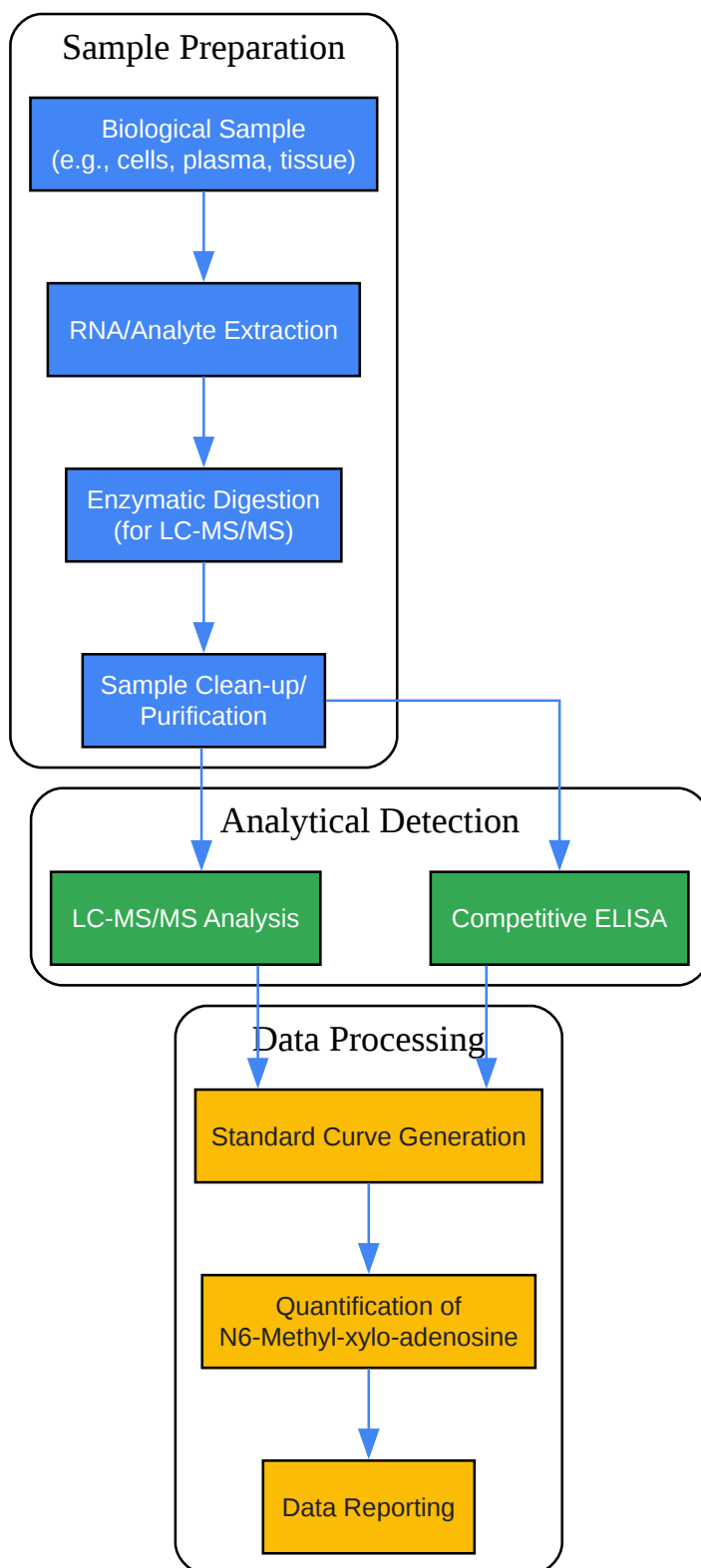
- Stop solution (e.g., 2 M H₂SO₄).
- **N6-Methyl-xylo-adenosine** standard.

Procedure:

- Plate Coating:
 - Dilute the anti-**N6-Methyl-xylo-adenosine** antibody in coating buffer.
 - Add 100 µL of the diluted antibody to each well of a 96-well plate.
 - Incubate overnight at 4°C.
 - Wash the plate three times with wash buffer.
- Blocking:
 - Add 200 µL of blocking buffer to each well.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate three times with wash buffer.
- Competitive Reaction:
 - Prepare a series of **N6-Methyl-xylo-adenosine** standards of known concentrations.
 - In a separate plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the **N6-Methyl-xylo-adenosine**-HRP conjugate for 30 minutes.
 - Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate five times with wash buffer.
- Detection:

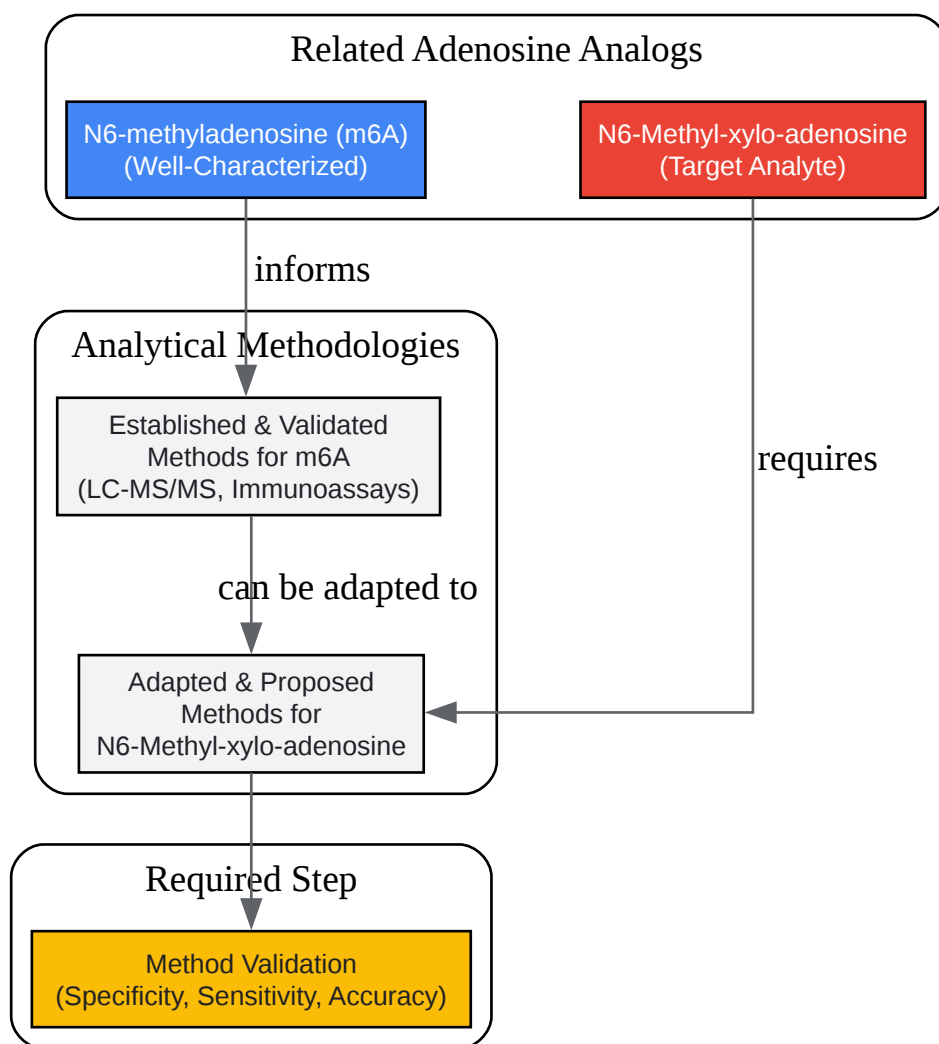
- Add 100 μ L of TMB substrate to each well.
- Incubate in the dark for 15-30 minutes.
- Add 50 μ L of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - The signal is inversely proportional to the amount of **N6-Methyl-xylo-adenosine** in the sample.
 - Generate a standard curve by plotting the absorbance against the logarithm of the standard concentration.
 - Determine the concentration of **N6-Methyl-xylo-adenosine** in the samples from the standard curve.

Visualizations



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Caption: General experimental workflow for the detection of **N6-Methyl-xylo-adenosine**.



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Caption: Logical relationship for adapting analytical methods from m6A to **N6-Methyl-xylo-adenosine**.

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